N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide
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Overview
Description
Mechanism of Action
Target of Action
The compound N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide, also known as N-[(1-benzylpiperidin-4-yl)methyl]-3-chloro-4-methoxybenzene-1-sulfonamide, primarily targets Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.
Mode of Action
It is believed to interact with its target, acetylcholinesterase, leading to changes in the enzyme’s activity . This interaction could potentially alter the breakdown of acetylcholine, thereby affecting the transmission of signals in the nervous system.
Biochemical Pathways
The compound is likely to affect the cholinergic pathway , given its interaction with Acetylcholinesterase . The cholinergic pathway is involved in many functions of the body, including muscle movement, breathing, heart rate, and learning and memory. Any changes in this pathway due to the compound’s action could have significant downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown. Given its target, it could potentially affect the levels of acetylcholine in the nervous system, which could in turn influence various neurological functions .
Preparation Methods
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonamide Formation: The benzylpiperidine intermediate is reacted with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Chemical Biology: The compound is used as a tool in chemical biology to study the interactions between small molecules and biological macromolecules, helping to elucidate mechanisms of action and identify potential drug targets.
Comparison with Similar Compounds
N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide can be compared with other similar compounds, such as:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for Alzheimer’s disease. Similar to donepezil, rivastigmine differs in its chemical structure and may have different efficacy and side effect profiles.
Galantamine: An acetylcholinesterase inhibitor with additional nicotinic receptor modulating properties.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3-chloro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-26-20-8-7-18(13-19(20)21)27(24,25)22-14-16-9-11-23(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16,22H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHZYNISCWFNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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